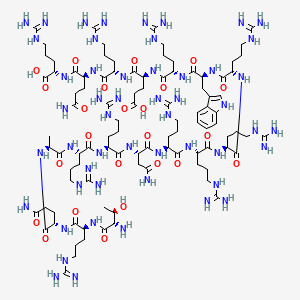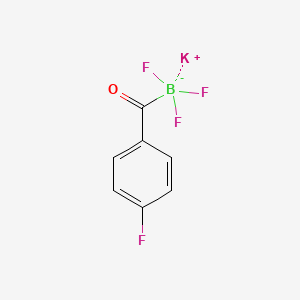
Potassium trifluoro(4-fluorobenzoyl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(4-fluorobenzoyl)borate is a specialized organoboron compound that has garnered significant attention in the field of organic chemistry. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium trifluoro(4-fluorobenzoyl)borate can be synthesized through the reaction of boronic acids with potassium bifluoride. The general reaction involves the conversion of boronic acids (RB(OH)₂) to trifluoroborate salts (K[RBF₃]) using potassium bifluoride (KHF₂) as a fluorinating agent . This method is efficient and provides a stable product that can be easily handled and stored.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques helps in achieving consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro(4-fluorobenzoyl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a nucleophile.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound is commonly used in substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions
The Suzuki-Miyaura coupling reaction is one of the most common reactions involving this compound. This reaction typically requires a palladium catalyst and a base such as potassium acetate or potassium phenoxide . The reaction conditions are generally mild, making it suitable for a wide range of substrates.
Major Products Formed
The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
Potassium trifluoro(4-fluorobenzoyl)borate has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and drug candidates.
Medicine: It plays a role in the development of new pharmaceuticals, especially in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism by which potassium trifluoro(4-fluorobenzoyl)borate exerts its effects involves its role as a nucleophile in various chemical reactions. In the Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved in these reactions are primarily related to the formation and breaking of carbon-carbon bonds.
Comparación Con Compuestos Similares
Potassium trifluoro(4-fluorobenzoyl)borate is unique compared to other similar compounds due to its stability and versatility. Similar compounds include:
Potassium phenyltrifluoroborate: Used in similar cross-coupling reactions but may have different reactivity profiles.
Potassium vinyltrifluoroborate: Another versatile reagent used in vinylation reactions.
Potassium 4-bromophenyltrifluoroborate: Used in Suzuki-Miyaura coupling but with different electronic properties.
These compounds share similar structural features but differ in their reactivity and applications, highlighting the unique properties of this compound.
Propiedades
Fórmula molecular |
C7H4BF4KO |
|---|---|
Peso molecular |
230.01 g/mol |
Nombre IUPAC |
potassium;trifluoro-(4-fluorobenzoyl)boranuide |
InChI |
InChI=1S/C7H4BF4O.K/c9-6-3-1-5(2-4-6)7(13)8(10,11)12;/h1-4H;/q-1;+1 |
Clave InChI |
LOYMDZPOAVQAJV-UHFFFAOYSA-N |
SMILES canónico |
[B-](C(=O)C1=CC=C(C=C1)F)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[5-[1-(2,5-disulfophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonic acid](/img/structure/B13435417.png)

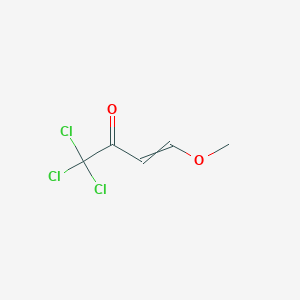
![N-[(2S,3R,4R,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13435435.png)

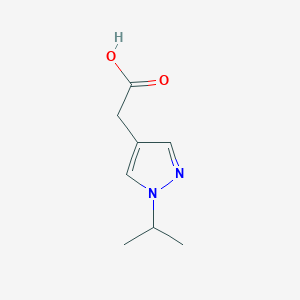
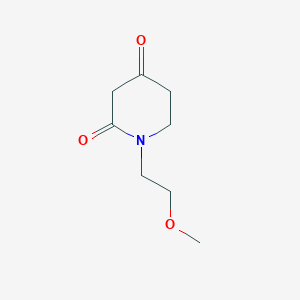
![N-[3-[[5-chloro-2-[4-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B13435455.png)


![2-Azaspiro[4.4]nonane-2-carboxamide](/img/structure/B13435470.png)


